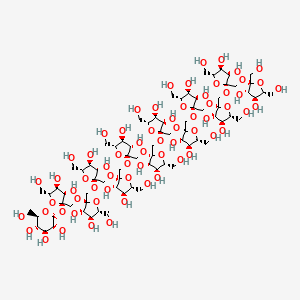
L-Arabinopyranose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arabinopyranose-13C is a compound where the carbon-13 isotope is incorporated into L-Arabinopyranose. This compound is a stable isotope-labeled sugar, which is used extensively in scientific research for tracing and quantification purposes. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Arabinopyranose-13C typically involves the incorporation of carbon-13 into the L-Arabinopyranose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process is carried out under strict quality control to maintain the integrity of the isotope labeling.
Chemical Reactions Analysis
Types of Reactions: L-Arabinopyranose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols.
Scientific Research Applications
L-Arabinopyranose-13C is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used for studying reaction mechanisms and metabolic pathways. In biology, it helps in tracing the incorporation of sugars into biomolecules. In medicine, it is used for studying drug metabolism and pharmacokinetics. Industrial applications include its use in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of L-Arabinopyranose-13C involves its incorporation into various biochemical pathways. The carbon-13 isotope allows for detailed tracking and quantification using NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and utilization of the compound.
Comparison with Similar Compounds
L-Arabinopyranose-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds like L-Arabinopyranose and D-Arabinopyranose. The stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and quantification. Similar compounds include L-Arabinopyranose, D-Arabinopyranose, and other isotope-labeled sugars.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(3R,4S,5S)-(313C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i4+1 |
InChI Key |
SRBFZHDQGSBBOR-PEISUAOWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([13C@H](C(O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)




![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)

